L-Glutamic acid dibenzyl ester tosylate
Overview
Description
L-Glutamic acid dibenzyl ester tosylate is used as an intermediate in pharmaceutical and chemical synthesis . It is commonly used in the synthesis of polymers for biological applications .
Synthesis Analysis
The synthesis of L-Glutamic acid dibenzyl ester tosylate involves the dibenzylation of L-glutamic acid in cyclohexane . The reaction was accomplished by starting from 20 g of L-glutamic acid, 1.2 equiv of TsOH monohydrate, and 5 equiv of benzyl alcohol .Molecular Structure Analysis
The molecular formula of L-Glutamic acid dibenzyl ester tosylate is C26H29NO7S . Its molecular weight is 499.6 g/mol .Chemical Reactions Analysis
The conversion of BnE to Glu suggests a loss of 90 Da . This indicates that L-Glutamic acid dibenzyl ester tosylate may undergo certain chemical reactions.Physical And Chemical Properties Analysis
L-Glutamic acid dibenzyl ester tosylate has a molecular weight of 499.6 g/mol . Its molecular formula is C26H29NO7S .Scientific Research Applications
Biocatalysis
This compound can be used in biocatalytic processes to obtain α-benzyl L-glutamate from simple starting materials, exploiting the high chemo- or regio-selectivity of enzymes .
Pharmaceutical Synthesis
“Dibenzyl L-glutamate tosylate” serves as an intermediate in pharmaceutical synthesis, contributing to the development of various drugs .
Chemical Synthesis
It is also used as an intermediate in chemical synthesis for creating complex molecules .
Protein Manipulation
The compound is utilized in protein manipulation, allowing for diverse protein modifications with genetically encoded glutamic acid .
Genetic Encoding
It aids in the genetic encoding of non-canonical amino acids into specific sites of a protein, which can be applied in different types of site-specific protein modifications .
Dendritic Lipopeptide Synthesis
The compound is involved in the synthesis of dendritic lipopeptide oligomers, which have applications in studying physicochemical and biological properties .
Future Directions
Mechanism of Action
H-Glu(OBzl)-OBzl.TosOH, also known as Dibenzyl L-glutamate tosylate or L-Glutamic acid dibenzyl ester tosylate, is a derivative of glutamic acid
Mode of Action
H-Glu(OBzl)-OBzl.TosOH is a glutamic acid derivative . Glutamic acid and its derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
The molecular and cellular effects of H-Glu(OBzl)-OBzlAs a derivative of glutamic acid, its effects may be similar to those of glutamic acid, which include influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage .
properties
IUPAC Name |
dibenzyl (2S)-2-aminopentanedioate;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10)/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZUAIVKRYGQRM-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamic acid dibenzyl ester tosylate | |
CAS RN |
2791-84-6 | |
Record name | L-Glutamic acid, 1,5-bis(phenylmethyl) ester, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2791-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O,O'-Dibenzyl-L-glutamine toluene-p-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002791846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,O'-dibenzyl-L-glutamine toluene-p-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.